![molecular formula C14H20N2O3 B2686567 tert-butyl N-[(3,4-dihydro-2H-1,4-benzoxazin-7-yl)methyl]carbamate CAS No. 2219380-10-4](/img/structure/B2686567.png)
tert-butyl N-[(3,4-dihydro-2H-1,4-benzoxazin-7-yl)methyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-[(3,4-dihydro-2H-1,4-benzoxazin-7-yl)methyl]carbamate: is an organic compound with the molecular formula C14H16N2O5. This compound is part of the benzoxazine family, which is known for its diverse applications in various fields such as chemistry, biology, and medicine. The structure of this compound includes a benzoxazine ring, which is a heterocyclic compound containing both nitrogen and oxygen atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(3,4-dihydro-2H-1,4-benzoxazin-7-yl)methyl]carbamate typically involves the reaction of 3,4-dihydro-2H-1,4-benzoxazine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: tert-Butyl N-[(3,4-dihydro-2H-1,4-benzoxazin-7-yl)methyl]carbamate can undergo oxidation reactions to form corresponding oxides. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This compound can be reduced using reducing agents such as lithium aluminum hydride to form the corresponding amine.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, alkoxides, and other nucleophiles.
Major Products Formed:
Oxidation: Corresponding oxides.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: tert-Butyl N-[(3,4-dihydro-2H-1,4-benzoxazin-7-yl)methyl]carbamate is used as an intermediate in the synthesis of various organic compounds. It is also used in the development of new materials with unique properties .
Biology: In biological research, this compound is used to study the interactions of benzoxazine derivatives with biological molecules. It is also used in the development of new drugs and therapeutic agents .
Medicine: It is being studied for its potential use in treating various diseases and conditions .
Industry: In the industrial sector, this compound is used in the production of polymers and resins. It is also used as a stabilizer in various industrial processes .
Mecanismo De Acción
The mechanism of action of tert-butyl N-[(3,4-dihydro-2H-1,4-benzoxazin-7-yl)methyl]carbamate involves its interaction with specific molecular targets in the body. The benzoxazine ring can interact with enzymes and receptors, modulating their activity. This compound can also form covalent bonds with biological molecules, leading to changes in their structure and function .
Comparación Con Compuestos Similares
- tert-Butyl N-[(3,4-dihydro-2H-1,4-benzoxazin-6-yl)methyl]carbamate
- tert-Butyl N-[(3,4-dihydro-2H-1,4-benzoxazin-8-yl)methyl]carbamate
- tert-Butyl N-[(3,4-dihydro-2H-1,4-benzoxazin-5-yl)methyl]carbamate
Uniqueness: tert-Butyl N-[(3,4-dihydro-2H-1,4-benzoxazin-7-yl)methyl]carbamate is unique due to its specific substitution pattern on the benzoxazine ring. This unique structure gives it distinct chemical and biological properties compared to other similar compounds .
Propiedades
IUPAC Name |
tert-butyl N-(3,4-dihydro-2H-1,4-benzoxazin-7-ylmethyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-14(2,3)19-13(17)16-9-10-4-5-11-12(8-10)18-7-6-15-11/h4-5,8,15H,6-7,9H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFZIQJAITITEKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC2=C(C=C1)NCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
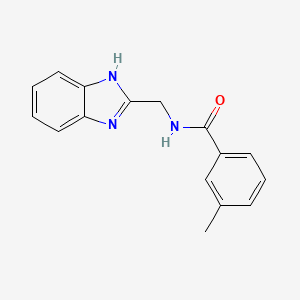
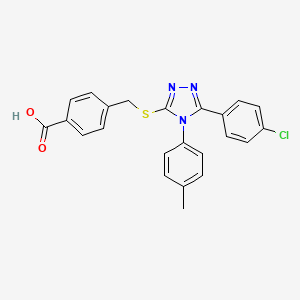

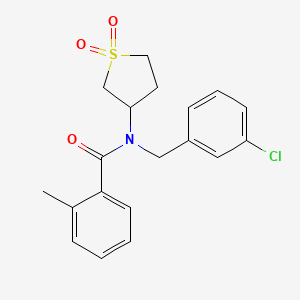
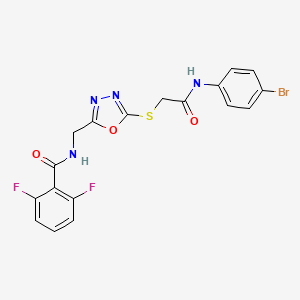
![N-[2-(1H-indol-3-yl)-2-(4-methylpiperazin-1-yl)ethyl]-2-(4-methoxyphenyl)ethane-1-sulfonamide](/img/structure/B2686491.png)

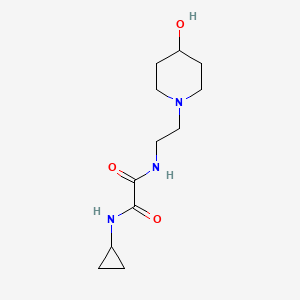
![(4-(3-(benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-5-yl)-1,4-diazepan-1-yl)(thiophen-2-yl)methanone](/img/structure/B2686499.png)
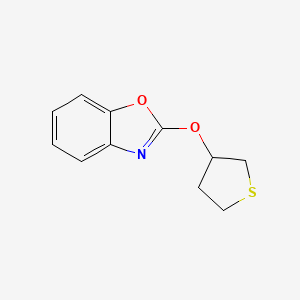

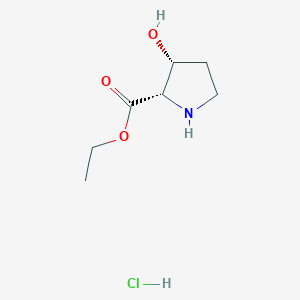
![N-(2H-1,3-benzodioxol-5-yl)-2-({7-methyl-4-oxo-8-phenyl-3H,4H-pyrazolo[1,5-a][1,3,5]triazin-2-yl}sulfanyl)acetamide](/img/structure/B2686503.png)
![N1-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-N2-(5-chloro-2-cyanophenyl)oxalamide](/img/structure/B2686506.png)
